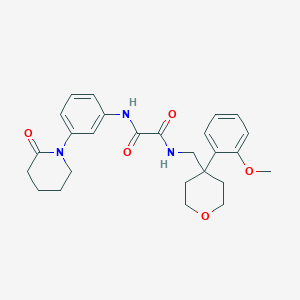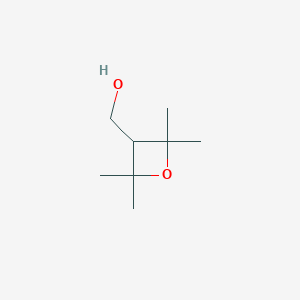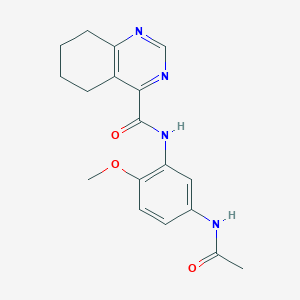
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as AMQ-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AMQ-1 belongs to the family of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.
作用機序
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 plays a role in various signaling pathways, including the Wnt signaling pathway. By inhibiting the activity of these kinases, this compound has the potential to modulate various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the Wnt signaling pathway. In vivo studies have shown that this compound has potential therapeutic effects in animal models of cancer.
実験室実験の利点と制限
One of the advantages of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its ability to modulate various cellular processes, making it a potentially useful tool in scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of interest is its potential therapeutic effects in cancer. Further studies are needed to determine the optimal dose and duration of treatment for this compound in cancer patients. In addition, studies are needed to determine the potential side effects of this compound in humans.
Another area of interest is the potential use of this compound in the treatment of other diseases, including neurodegenerative diseases and inflammatory diseases. Further studies are needed to determine the potential therapeutic effects of this compound in these diseases.
Conclusion
This compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to modulate various cellular processes, making it a potentially useful tool in scientific research. Further studies are needed to determine the optimal dose and duration of treatment for this compound in various diseases.
合成法
The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multi-step process that includes the reaction of 2-methoxyaniline with ethyl acetoacetate to form 2-methoxy-1-(2-oxopropyl)aniline. This intermediate is then reacted with 2-chloroacetamide to form N-(2-methoxyphenyl)-2-(2-oxopropyl)acetamide. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound.
科学的研究の応用
N-(5-Acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its ability to modulate the activity of protein kinases. Protein kinases are enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. Abnormal kinase activity has been associated with various diseases, including cancer.
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(23)21-12-7-8-16(25-2)15(9-12)22-18(24)17-13-5-3-4-6-14(13)19-10-20-17/h7-10H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUOGVWNCNPARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
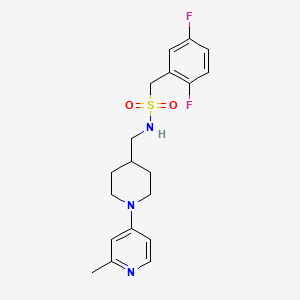
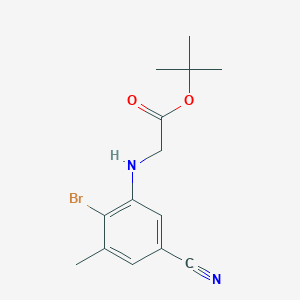
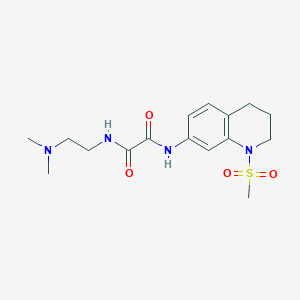
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)
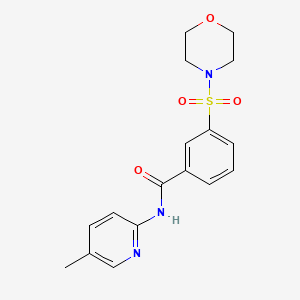
![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)


![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)

![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)
